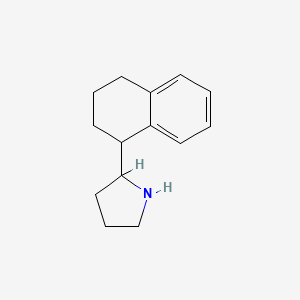

2-(1,2,3,4-Tetrahydronaphthalen-1-yl)pyrrolidine

Übersicht

Beschreibung

“2-(1,2,3,4-Tetrahydronaphthalen-1-yl)pyrrolidine” is an organic compound . It belongs to the class of organic compounds known as oligopeptides, which are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds .

Synthesis Analysis

The synthesis of “2-(1,2,3,4-Tetrahydronaphthalen-1-yl)pyrrolidine” involves various chemical reactions . For instance, it can be an intermediate for the preparation of (-)cis-6-phenyl-5-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-5,6,7,8-tetrahydro naphthalene-2-ol, which is useful for the treatment of osteoporosis .Molecular Structure Analysis

The molecular structure of “2-(1,2,3,4-Tetrahydronaphthalen-1-yl)pyrrolidine” is complex . Its Inchi Code is 1S/C15H21N.ClH/c1-2-9-15-12(5-1)6-3-7-13(15)11-14-8-4-10-16-14;/h1-2,5,9,13-14,16H,3-4,6-8,10-11H2;1H .Chemical Reactions Analysis

The chemical reactivity of “2-(1,2,3,4-Tetrahydronaphthalen-1-yl)pyrrolidine” is influenced by various factors . For example, the pyrrolidine ring in this compound can efficiently explore the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1,2,3,4-Tetrahydronaphthalen-1-yl)pyrrolidine” include a molecular weight of 251.8 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

5-HT7 Receptor Agents

The compound is used in the synthesis of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, which are designed to elucidate both structure-affinity and activity relationships for the 5-HT7 receptor . Certain lipophilic substituents led to high-affinity agonists, whereas OH and NHCH3 substituents switched intrinsic activity toward antagonism .

Anticancer Agents

A novel series of tetrahydronaphthalenes incorporated directly or indirectly with different biologically active nitrogen, oxygen, and/or sulfur heterocycles have been synthesized and evaluated as anticancer agents against human liver carcinoma cell line Hep-G2 and colon carcinoma cell line CaCo-2 .

Protease Inhibitors

1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid, a related compound, is used to produce protease inhibitors . This suggests that “2-(1,2,3,4-Tetrahydronaphthalen-1-yl)pyrrolidine” could potentially be used in similar applications.

Sigma-2 Receptor Agonist Derivatives

The compound is used in the synthesis of Sigma-2 receptor agonist derivatives, which induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer .

Thermochemistry Research

The compound is used in thermochemistry research, where its properties such as molecular weight, InChI, InChIKey, and CAS Registry Number are studied .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Pyrrolidine derivatives have been known to exhibit diverse biological activities, suggesting that they may interact with multiple targets .

Mode of Action

It is known that pyrrolidine derivatives can exhibit nanomolar activity against certain targets, suggesting a potent interaction .

Biochemical Pathways

Pyrrolidine derivatives have been associated with a variety of biological activities, indicating that they may influence multiple biochemical pathways .

Result of Action

Pyrrolidine derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

2-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N/c1-2-7-12-11(5-1)6-3-8-13(12)14-9-4-10-15-14/h1-2,5,7,13-15H,3-4,6,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZCLJELINMIBEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)C3CCCN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,2,3,4-Tetrahydronaphthalen-1-yl)pyrrolidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H,1aH,2H,3H,7bH-cyclopropa[a]naphthalen-1-amine hydrochloride](/img/structure/B3389957.png)

![3-Methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B3389979.png)

![3-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoic acid](/img/structure/B3389994.png)

![2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-2-yl}acetic acid](/img/structure/B3390008.png)

![3-[(2-Acetamidoethyl)carbamoyl]propanoic acid](/img/structure/B3390034.png)

![[1-(Furan-2-ylmethyl)pyrrolidin-2-yl]methanol](/img/structure/B3390050.png)